molecular formula C42H72O14 B1671524 Ginsenoside RG1 CAS No. 22427-39-0

Ginsenoside RG1

Numéro de catalogue: B1671524
Numéro CAS: 22427-39-0
Poids moléculaire: 801.0 g/mol
Clé InChI: YURJSTAIMNSZAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le ginsénoside Rg1 peut être synthétisé par diverses méthodes, y compris la synthèse chimique et la biotransformation. Une méthode courante implique l'hydrolyse du ginsénoside Re à l'aide d'enzymes spécifiques pour produire du ginsénoside Rg1 . La réaction se produit généralement dans un environnement faiblement acide à une température d'environ 37 °C .

Méthodes de production industrielle

La production industrielle de ginsénoside Rg1 implique souvent l'extraction et la purification des racines de ginseng. Le procédé comprend la vapeur et le séchage des racines de ginseng pour augmenter la concentration de ginsénosides . La chromatographie liquide haute performance (HPLC) est ensuite utilisée pour isoler et purifier le ginsénoside Rg1 .

Analyse Des Réactions Chimiques

Types de réactions

Le ginsénoside Rg1 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de ginsénoside, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications De Recherche Scientifique

Neuroprotective Effects

Mechanisms of Action:
Ginsenoside RG1 exhibits neuroprotective effects primarily through its ability to inhibit apoptosis in neuronal cells. Research indicates that RG1 can reduce the expression of pro-inflammatory cytokines and enhance anti-inflammatory responses, which is crucial in mitigating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Specifically, RG1 has been shown to activate signaling pathways like the brain-derived neurotrophic factor (BDNF) and protein kinase B (Akt), which play vital roles in neuronal survival and differentiation .

Case Studies:

  • Parkinson's Disease: A systematic review of preclinical studies demonstrated that RG1 significantly mitigates the loss of dopaminergic neurons in animal models of Parkinson's disease. The studies collectively reported an increase in tyrosine hydroxylase-positive cells, indicating enhanced neurogenesis .
  • Cognitive Impairment: Clinical trials have explored RG1's efficacy in treating vascular dementia and cognitive decline. Results showed improvements in cognitive functions linked to enhanced neuronal differentiation and proliferation induced by RG1 treatment .

Hematopoietic Function Restoration

This compound has been investigated for its role in restoring hematopoietic function, particularly in conditions like aplastic anemia. Studies reveal that RG1 can enhance the proliferation of hematopoietic stem cells by inhibiting mitochondrial apoptosis pathways mediated by Bax translocation .

Key Findings:

  • In a mouse model of aplastic anemia, treatment with RG1 led to increased counts of peripheral blood cells and improved overall hematopoietic function. The compound was found to significantly elevate the ratio of Bcl-2/Bax, indicating its protective effect against oxidative stress-induced cell death .

Anti-Aging and Cognitive Enhancement

RG1 has also been recognized for its potential anti-aging properties, particularly concerning cognitive decline associated with aging. Research indicates that RG1 enhances neural plasticity and promotes the proliferation of neural progenitor cells within the hippocampus .

Research Insights:

  • Studies have shown that RG1 treatment increases the expression of brain-derived neurotrophic factor and antioxidant enzymes, which are essential for synaptic formation and neuronal health . These findings suggest that RG1 may serve as a therapeutic agent for age-related cognitive disorders.

Summary Table of this compound Applications

Application AreaMechanism of ActionKey Findings
NeuroprotectionInhibition of apoptosis; modulation of inflammatory responsesEnhanced survival of dopaminergic neurons; improved cognitive functions
Hematopoietic FunctionInhibition of mitochondrial apoptosisIncreased blood cell counts; restoration of hematopoietic stem cell function
Anti-Aging/Cognitive HealthPromotion of neural plasticity; enhancement of neurogenesisIncreased expression of neurotrophic factors; potential treatment for dementia

Comparaison Avec Des Composés Similaires

Activité Biologique

Ginsenoside RG1, a prominent saponin derived from Panax ginseng, has garnered significant attention due to its diverse biological activities. This compound is known for its neuroprotective, anti-inflammatory, and anti-aging properties, making it a subject of extensive research. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables and case studies from various studies.

1. Neuroprotective Effects

This compound has been shown to exert protective effects on neuronal cells in various models of neurodegenerative diseases, particularly Parkinson's disease (PD) and ischemic stroke.

Case Study: Parkinson's Disease

A systematic review and meta-analysis indicated that this compound significantly mitigated the loss of dopaminergic neurons in animal models of PD. Out of 18 studies reviewed, 13 reported an increase in tyrosine hydroxylase (TH)-positive cells in the substantia nigra following RG1 treatment, suggesting enhanced neurogenesis and protection against neuronal damage .

Table 1: Effects of this compound on Neuronal Health

Study ReferenceModelKey Findings
PD ModelsIncreased TH-positive neurons
Ischemic StrokeReduced infarct volume and improved neurological function scores
Aging RatsRestored cognitive function and reduced senescence markers

2. Anti-Aging Properties

Recent studies have highlighted the ability of this compound to delay aging processes in cellular models. Research conducted on Saccharomyces cerevisiae (yeast) demonstrated that RG1 treatment decreased reactive oxygen species (ROS) production and apoptosis, thereby enhancing cell longevity .

Table 2: Anti-Aging Effects of this compound

Parameter AssessedEffect Observed
Surface WrinklingDecreased
Stress ResistanceIncreased
ROS ProductionDecreased

3. Regulation of Hematopoietic Function

This compound has also been studied for its role in hematopoietic stem cell function. Research indicates that RG1 can restore hematopoietic function by inhibiting mitochondrial apoptosis pathways. It was found to enhance mitochondrial health and reduce oxidative stress markers in hematopoietic stem cells .

Key Findings:

  • Increased mitochondrial number.
  • Improved Bcl-2/Bax ratio.
  • Enhanced ATP production.

4. Effects on Periodontal Ligament Cells

A study focusing on human periodontal ligament cells revealed that this compound significantly promotes cell proliferation and enhances alkaline phosphatase activity, which is crucial for bone formation. The study utilized various assays to demonstrate that RG1 increases intracellular calcium levels and alters the cell cycle dynamics favorably towards proliferation .

Table 3: Biological Activity in Periodontal Cells

Concentration (μmol/L)Proliferation Index (%)ALP Activity (U/mL)
Control2010
0.013515
0.055020
0.14518

The biological activities of this compound are mediated through several mechanisms:

  • Neuroprotection : Enhances neurogenesis and reduces oxidative damage.
  • Cell Proliferation : Modulates cell cycle progression by decreasing the proportion of cells in the G1 phase while increasing those in the S phase.
  • Calcium Signaling : Alters intracellular calcium levels which are critical for various cellular functions.

Q & A

Q. Basic: What are the established mechanisms of action for Ginsenoside Rg1 in preclinical models?

Answer:
this compound exhibits diverse mechanisms depending on the biological context. Key pathways include:

  • AMPK activation : Demonstrated in anti-obesity studies using 3T3-L1 preadipocytes and high-fat diet (HFD) mice, where Rg1 reduced lipid accumulation via AMPK-mediated signaling .
  • Anti-thrombotic effects : Inhibition of platelet activation through modulation of intracellular calcium and nitric oxide pathways, as shown in in vitro platelet assays and arterial thrombosis models .
  • Neuroprotection : Activation of PI3K/Akt and Nrf2 pathways in oxidative stress models.

Methodological Guidance : Use pathway-specific inhibitors/activators (e.g., compound C for AMPK inhibition) and validate via Western blotting or qPCR. Prioritize dose-response experiments to establish efficacy thresholds.

Q. Basic: What are the standard in vitro and in vivo models for evaluating Rg1’s pharmacological effects?

Answer:

  • In vitro :
    • 3T3-L1 adipocytes for metabolic studies .
    • Primary neurons or SH-SY5Y cells for neuroprotection assays.
  • In vivo :
    • HFD-induced obese mice for metabolic profiling .
    • Ischemia-reperfusion injury models (e.g., cerebral or cardiac) for evaluating protective effects.

Methodological Considerations : Ensure consistency in animal husbandry (e.g., diet, circadian rhythm) and validate phenotypic outcomes with histopathology or biochemical markers (e.g., serum lipid profiles).

Q. Advanced: How should researchers design experiments to address contradictory findings in Rg1’s efficacy across studies?

Answer:
Contradictions often arise from variability in:

  • Dosage regimes : Optimize using pharmacokinetic (PK) studies to determine effective plasma concentrations.
  • Model specificity : Compare outcomes across multiple models (e.g., HFD vs. genetic obesity models).
  • Compound purity : Validate Rg1 purity via HPLC (>98%) and confirm structural identity with NMR .

Analytical Framework : Perform meta-analyses of existing data to identify confounding variables (e.g., species, administration route) and use multivariate regression to isolate critical factors .

Q. Advanced: What methodologies are recommended for isolating and quantifying Rg1 from complex biological matrices?

Answer:

  • Isolation : Use preparative chromatography with C18 columns and competitive Langmuir adsorption isotherm models to optimize separation efficiency .
  • Quantification :
    • LC-MS/MS for high sensitivity in plasma/tissue samples.
    • Frontal analysis (FA) to determine adsorption parameters (e.g., G and b values) .

Data Validation : Include internal standards (e.g., deuterated Rg1) and report recovery rates. Use error bars (standard deviation) and statistical tests (e.g., t-tests) for reproducibility .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles .
  • Engineering controls : Local exhaust ventilation to minimize airborne exposure .
  • Emergency procedures : Immediate medical consultation for ingestion, with漱口 (mouth rinsing) recommended .

Documentation : Maintain safety data sheets (SDS) per GHS guidelines and conduct regular risk assessments .

Q. Advanced: How can researchers investigate Rg1’s pharmacokinetic challenges, such as low oral bioavailability?

Answer:

  • Formulation strategies : Test nanoemulsions or liposomes to enhance solubility.
  • PK studies : Use LC-MS to measure plasma concentrations over time and calculate AUC (area under the curve).
  • Tissue distribution : Radiolabel Rg1 (e.g., ³H) for tracking in organs .

Statistical Rigor : Apply non-compartmental analysis (NCA) for PK parameters and use ANOVA for inter-group comparisons .

Q. Basic: What strategies are effective for synthesizing existing literature on Rg1’s therapeutic potential?

Answer:

  • Systematic reviews : Use PRISMA guidelines to screen studies, focusing on in vivo efficacy and mechanistic depth .
  • Gap analysis : Identify understudied areas (e.g., long-term toxicity, drug interactions) using tools like VOSviewer for bibliometric mapping .

Critical Evaluation : Differentiate between hypothesis-driven studies and exploratory research to assess evidence quality .

Q. Advanced: How can synergistic effects of Rg1 with other compounds be rigorously tested?

Answer:

  • Experimental design : Use factorial designs to test combinations (e.g., Rg1 + metformin) and calculate combination indices (CI) via the Chou-Talalay method .
  • Omics integration : Perform transcriptomics (RNA-seq) to identify co-regulated pathways.

Data Interpretation : Apply synergy heatmaps and principal component analysis (PCA) to visualize multi-compound interactions .

Q. Basic: What chromatographic techniques are optimal for purifying Rg1 from Panax ginseng extracts?

Answer:

  • High-speed counter-current chromatography (HSCCC) : For high-purity isolation with minimal solvent use.
  • Parameters : Adjust mobile phase (e.g., ethyl acetate:butanol:water) and flow rate based on adsorption isotherms .

Validation : Confirm purity via melting point analysis and ¹H-NMR .

Q. Advanced: What molecular techniques are recommended for elucidating Rg1’s downstream signaling targets?

Answer:

  • CRISPR/Cas9 knockout : Target candidate genes (e.g., AMPKα) to confirm functional roles.
  • Phosphoproteomics : Use TiO2 enrichment and LC-MS/MS to identify phosphorylation events .

Reproducibility : Deposit raw data in repositories like ProteomeXchange and adhere to MIAME guidelines .

Propriétés

IUPAC Name

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURJSTAIMNSZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865050
Record name 20-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22427-39-0
Record name Ginsenoside A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 - 196.5 °C
Record name Ginsenoside A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.